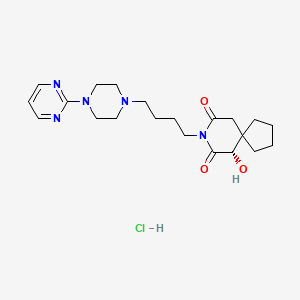

BMS 442606 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-6-ヒドロキシブスピロン塩酸塩は、主に不安障害の治療に使用される薬物であるブスピロンの主要な活性代謝物として知られる化学化合物です。この化合物は、セロトニン受容体のサブタイプである5-HT1A受容体の部分アゴニストです。 6-ヒドロキシブスピロンの(S)-エナンチオマーは、その®エナンチオマーと比較して血流からのクリアランスが遅いことで特に注目されています .

準備方法

合成経路と反応条件

(S)-6-ヒドロキシブスピロン塩酸塩の合成は、通常、ブスピロンの水酸化を伴います。このプロセスは、ブスピロンの調製から始まり、続いて6位での選択的水酸化が行われます。これは、目的の(S)-エナンチオマーの生成を確実にするために、制御された条件下で様々な酸化剤を使用することで達成できます。反応条件は、しばしばジクロロメタンまたはメタノールなどの溶媒と、パラジウム炭素などの触媒の使用を含みます。

工業的生産方法

(S)-6-ヒドロキシブスピロン塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度のために最適化されており、多くの場合、再結晶やクロマトグラフィーなどの複数の精製工程が含まれています。 最終生成物は、一般的に塩酸塩として得られ、安定性と溶解性を向上させています .

化学反応の分析

反応の種類

(S)-6-ヒドロキシブスピロン塩酸塩は、次のものを含むいくつかの種類の化学反応を受けます。

酸化: さらなる酸化は、キノン誘導体の生成につながる可能性があります。

還元: 還元反応は、それをブスピロンまたは他の関連化合物に戻すことができます。

置換: 求核置換反応は、6位に様々な官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アルキルハライドまたはアシルクロリドなどの試薬は、塩基性または酸性条件下で使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノン誘導体を生成することができ、置換反応は様々な官能化ブスピロン類似体をもたらす可能性があります .

科学研究への応用

(S)-6-ヒドロキシブスピロン塩酸塩は、いくつかの科学研究への応用があります。

化学: ブスピロンの代謝とその誘導体の研究において参照化合物として使用されます。

生物学: この化合物は、様々な生物学的プロセスにおける5-HT1A受容体の役割を調査するために使用されます。

医学: その薬物動態と薬力学の研究は、ブスピロンの治療効果と副作用を理解するのに役立ちます。

科学的研究の応用

(S)-6-Hydroxybuspirone hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in the study of buspirone metabolism and its derivatives.

Biology: The compound is used to investigate the role of 5-HT1A receptors in various biological processes.

Medicine: Research into its pharmacokinetics and pharmacodynamics helps in understanding the therapeutic effects and side effects of buspirone.

Industry: It is used in the development of new anxiolytic drugs and in the study of drug-receptor interactions

作用機序

(S)-6-ヒドロキシブスピロン塩酸塩は、主に5-HT1A受容体の部分アゴニズムを介してその効果を発揮します。この受容体は、脳内のセロトニンのレベルの調節に関与しており、気分と不安に影響を与えます。この化合物は受容体に結合し、セロトニンよりも弱い程度にそれを活性化し、有意な鎮静作用なしに不安解消効果をもたらします。 血流からの(S)-エナンチオマーのクリアランスが遅いことで、作用時間が長くなります .

類似化合物との比較

類似化合物

ブスピロン: 不安解消薬として使用される親化合物。

®-6-ヒドロキシブスピロン: 5-HT1A受容体に対する親和性と選択性がより高い®エナンチオマーですが、血流からのクリアランスがより速いです。

8-ヒドロキシブスピロン: 異なる薬理学的特性を持つ別のヒドロキシ化代謝物。

独自性

(S)-6-ヒドロキシブスピロン塩酸塩は、その特定のエナンチオマー型により、®エナンチオマーと比較してクリアランスが遅く、薬物動態のプロファイルが異なるため、独自です。 これは、受容体の長期活性化が望まれる研究設定で特に役立ちます .

特性

CAS番号 |

2108875-94-9 |

|---|---|

分子式 |

C21H32ClN5O3 |

分子量 |

438.0 g/mol |

IUPAC名 |

(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H/t18-;/m1./s1 |

InChIキー |

QQVBLEXAVSAUDT-GMUIIQOCSA-N |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

異性体SMILES |

C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

正規SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B1654062.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B1654063.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B1654065.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethoxy)benzamide](/img/structure/B1654066.png)

![1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B1654070.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B1654071.png)

![Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]-](/img/structure/B1654075.png)

![4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B1654079.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B1654080.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(dimethylamino)benzamide](/img/structure/B1654082.png)

![Pyrazolo[1,5-a]pyrimidin-7-amine, 5-methyl-3-phenyl-N-4-pyridinyl-2-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1654085.png)